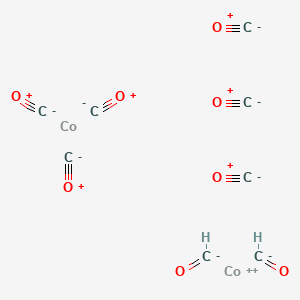

carbon monoxide;cobalt;cobalt(2+);methanone

Cat. No. B8277120

M. Wt: 343.96 g/mol

InChI Key: BXCQGSQPWPGFIV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04343722

Procedure details

0.76 g of dicobalt octacarbonyl, 1 g of isophthalonitrile and 20 ml of m-xylene were charged into a 100 ml eggplant type flask equipped with a reflux condenser and a gas inlet tube and the air in the flask was thoroughly replaced while introducing carbon monoxide through the gas inlet tube. Thereafter, the flask was heated in an oil bath at 160° C. for 90 minutes under reflux while passing carbon monoxide therethrough. After the heating, the flask was cooled to room temperature and the resulting precipitate was directly transferred into a 100 ml shaking type autoclave together with solvent m-xylene. After adding 9 g of isophthalonitrile and 10 ml of m-xylene thereto, the gas in the autoclave was replaced with hydrogen. Further 10 ml of liquid ammonia was added thereto and the isophthalonitrile was hydrogenated at a reaction temperature of 100° C. under an initially charged hydrogen pressure of 260 kg/cm2 gage. The reaction was completed in 120 minutes and m-xylenediamine was obtained in a yield of 96.4%.

[Compound]

Name

liquid

Quantity

10 mL

Type

reactant

Reaction Step Seven

Name

Yield

96.4%

Identifiers

|

REACTION_CXSMILES

|

C(#N)C1C=CC=C(C#[N:6])C=1.[C]=O.[H][H].[NH3:15].[C:16]1([CH3:23])[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[CH:17]=1>[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]>[C:16]1([CH3:23])[C:17]([NH2:6])=[C:18]([CH3:22])[C:19]([NH2:15])=[CH:20][CH:21]=1 |f:5.6.7.8.9.10.11.12.13.14,^3:10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C#N)=CC=C1)#N

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)C)C

|

|

Name

|

|

|

Quantity

|

0.76 g

|

|

Type

|

catalyst

|

|

Smiles

|

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Five

|

Name

|

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C#N)=CC=C1)#N

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)C)C

|

Step Seven

[Compound]

|

Name

|

liquid

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C#N)=CC=C1)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a reflux condenser and a gas inlet tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the heating, the flask was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was hydrogenated at a reaction temperature of 100° C. under an initially charged hydrogen

|

Outcomes

Product

Details

Reaction Time |

120 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(C(=C(C(=CC1)N)C)N)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 96.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |